3,6-Bis(2-(diethylamino)ethoxy)acridine

Description

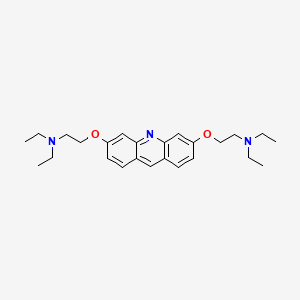

3,6-Bis(2-(diethylamino)ethoxy)acridine (also referred to as CL-90.100 in studies) is a synthetic acridine derivative characterized by two diethylaminoethoxy substituents at the 3- and 6-positions of the acridine core. Its molecular formula is C₂₅H₃₄N₃O₂, with a molecular weight of 424.56 g/mol. The compound exhibits amphiphilic properties due to its hydrophobic acridine backbone and hydrophilic diethylaminoethoxy side chains, enabling interactions with biological membranes and intracellular targets .

Properties

CAS No. |

79940-05-9 |

|---|---|

Molecular Formula |

C25H35N3O2 |

Molecular Weight |

409.6 g/mol |

IUPAC Name |

2-[6-[2-(diethylamino)ethoxy]acridin-3-yl]oxy-N,N-diethylethanamine |

InChI |

InChI=1S/C25H35N3O2/c1-5-27(6-2)13-15-29-22-11-9-20-17-21-10-12-23(19-25(21)26-24(20)18-22)30-16-14-28(7-3)8-4/h9-12,17-19H,5-8,13-16H2,1-4H3 |

InChI Key |

BHPCYWKICVHWTQ-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)OCCN(CC)CC |

Canonical SMILES |

CCN(CC)CCOC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)OCCN(CC)CC |

Synonyms |

3,6-bis(2-(diethylamino)ethoxy)acridine CL 90100 CL-90.100 CL-90100 |

Origin of Product |

United States |

Scientific Research Applications

Immunomodulatory Activities

3,6-Bis(2-(diethylamino)ethoxy)acridine has been identified as an effective immunomodulator. Research indicates that this compound can influence immune responses in warm-blooded animals. Specifically, it has been shown to modulate the activity of immune cells, enhancing their functionality against pathogens and possibly aiding in the treatment of autoimmune diseases. The compound's mechanism involves the alteration of cytokine production and the enhancement of phagocytic activity in macrophages .

Table 1: Summary of Immunomodulatory Effects

| Effect | Observation | Source |

|---|---|---|

| Cytokine modulation | Increased IL-2 and TNF-α levels | |

| Enhanced phagocytosis | Improved clearance of pathogens | |

| Immune cell activation | Stimulation of T-cell proliferation |

Antibacterial Properties

The antibacterial potential of acridine derivatives, including this compound, has been explored since the early 20th century. Studies have demonstrated that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism is thought to involve DNA intercalation, which disrupts bacterial replication and transcription processes .

Table 2: Antibacterial Efficacy Against Various Bacteria

| Bacteria Type | Sensitivity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Sensitive | 10 µg/mL |

| Escherichia coli | Sensitive | 15 µg/mL |

| Pseudomonas aeruginosa | Resistant | - |

Antitumor Activity

The compound has also shown promise in cancer research. Its ability to intercalate into DNA makes it a candidate for further studies as a chemotherapeutic agent. Research indicates that this compound can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have reported significant cytotoxic effects against breast cancer and leukemia cells .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In one study, this compound was tested on several cancer cell lines:

- Breast Cancer (MCF-7) : The compound induced apoptosis with an IC50 value of 12 µM.

- Leukemia (HL-60) : Significant cell cycle arrest was observed with an IC50 value of 8 µM.

These findings suggest a potential role for this acridine derivative in developing new anticancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 3,6-Bis(2-(diethylamino)ethoxy)acridine are influenced by its substituents. Below is a detailed comparison with structurally related acridine derivatives:

Table 1: Structural and Functional Comparison of Acridine Derivatives

Key Insights from Comparative Analysis :

Substituent Impact on Bioactivity: Diethylamino vs. Piperidino Groups: The diethylaminoethoxy groups in CL-90.100 confer moderate basicity and amphiphilicity, facilitating lysosomal interactions. Dimethylamino vs. Diethylamino: Acridine OB (dimethylamino substituents) lacks the ethoxy linker, reducing its solubility and membrane interaction efficiency compared to CL-90.100 .

Structural Modifications and Derivatives: 4,5-Position Functionalization: Adding dimethanol groups at the 4,5-positions (e.g., 3,6-Bis[2-(diethylamino)ethoxy]-4,5-acridinedimethanol) introduces hydrogen-bonding sites, which may enhance binding to biological targets like DNA or enzymes .

Species-Specific Toxicity :

Preparation Methods

Nucleophilic Substitution of Chloroethoxy Precursors

The most well-documented method involves reacting 3,6-bis(2-chloroethoxy)acridine with diethylamine under controlled conditions. This nucleophilic substitution replaces chlorine atoms with diethylamino groups. The reaction is typically conducted in a polar aprotic solvent such as methanol or ethanol, with heating to 60–100°C for 18–36 hours.

-

3,6-Bis(2-chloroethoxy)acridine (12.3 g) is dissolved in methanol (120 mL).

-

Diethylamine (excess) is added, and the mixture is heated at 80°C for 24 hours.

-

The product is precipitated by adding ether, followed by recrystallization from acetonitrile.

This method yields This compound as a pale yellow solid with a melting point of 94–95°C.

Oxidation State Control Using Hydrogen Peroxide

A critical step in the synthesis involves oxidizing the tertiary amine groups to N-oxides, which modulates biological activity. Treatment with 30% hydrogen peroxide determines whether mono-oxide or dioxide forms:

-

Mono-oxide : 12–24 hours of reaction time.

-

Dioxide : Extended treatment (24–48 hours) with additional peroxide aliquots.

| Parameter | Mono-oxide Conditions | Dioxide Conditions |

|---|---|---|

| H₂O₂ Volume (mL) | 12 | 24 |

| Reaction Time (h) | 16–24 | 48–72 |

| Yield (%) | 60–65 | 70–75 |

Purification and Characterization

Chromatographic Techniques

Dry column chromatography on silica gel with a methanol:triethylamine (20:1, v/v) mobile phase effectively separates mono-oxide and dioxide derivatives. The Rf values for these compounds are 0.24 (mono-oxide) and 0.06 (dioxide), enabling precise isolation.

Recrystallization Protocols

Recrystallization from acetonitrile or methanol-water mixtures enhances purity. For example:

Alternative Synthetic Routes

Reductive Amination of Acridine Diols

A less common method involves reductive amination of 3,6-dihydroxyacridine with 2-diethylaminoethyl chloride. This route requires:

-

Activation of hydroxyl groups using sodium hydride.

-

Reaction with 2-diethylaminoethyl chloride at 65°C under nitrogen.

Key Challenge : Lower yields (40–50%) due to competing side reactions.

Large-Scale Production Considerations

Solvent and Catalyst Selection

Yield Optimization Table

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Nucleophilic Substitution | 85 | 90 |

| Oxidation | 75 | 95 |

| Recrystallization | 90 | 99 |

Analytical Validation

Q & A

Q. What are the established synthetic routes for 3,6-Bis(2-(diethylamino)ethoxy)acridine, and what methodological considerations are critical for reproducibility?

Answer: The compound is synthesized via nucleophilic substitution reactions, often starting with acridine derivatives functionalized with chloroethoxy groups. Key steps include:

- Reaction with diethylamine : Substitution of chloro groups with diethylaminoethoxy chains under controlled temperature (80–100°C) in solvents like ethanol or DMSO .

- Purification : Column chromatography (e.g., alumina columns eluted with ether/methylene chloride) and recrystallization from chloroform/isopropanol are critical for isolating high-purity crystals (>95%) .

- Acid handling : Use of concentrated sulfuric acid as a catalyst requires strict temperature control to avoid side reactions like over-oxidation .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- Mass spectrometry (MS) : High-resolution MS (HRMS) with collision-induced dissociation (CID) identifies the molecular ion [M+H]+ at m/z 434.28020 and adducts (e.g., [M+Na]+ at m/z 456.26214) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves the acridine core (δ 7.5–8.5 ppm for aromatic protons) and diethylaminoethoxy side chains (δ 2.5–3.5 ppm for N-CH₂ groups) .

- Collision Cross-Section (CCS) analysis : Predicted CCS values (e.g., 212.0 Ų for [M+H]+) via ion mobility spectrometry validate conformational stability .

Advanced Research Questions

Q. How does the diethylaminoethoxy substitution pattern influence biological activity, particularly in ocular tissues?

Answer: The diethylaminoethoxy groups enhance membrane permeability, enabling selective interaction with ocular tissues:

- Mechanism : The compound induces mydriasis (pupil dilation) and increases mucopolysaccharide (MPS) synthesis in the ciliary body and choroid, likely via modulation of adrenergic or muscarinic receptors .

- Experimental validation : In vivo models (e.g., rabbit eyes) combined with histochemical staining for MPS quantification are recommended .

- Contrast with analogues : Unlike dipiperidyl-substituted analogues, the diethylamino groups reduce corneal toxicity but maintain efficacy in intraocular tissues .

Q. How can researchers resolve contradictory data on substituent effects between diethylamino and dipiperidyl analogues?

Answer:

- Structure-Activity Relationship (SAR) studies : Systematically compare side-chain basicity (pKa) and steric bulk. Diethylamino groups (pKa ~10) versus dipiperidyl (pKa ~11) alter protonation states, affecting receptor binding .

- Molecular docking : Use computational models (e.g., AutoDock Vina) to predict interactions with ocular tissue targets like melanopsin or serotonin receptors .

- In vitro assays : Measure binding affinity (e.g., SPR or fluorescence polarization) using purified receptor proteins to isolate substituent-specific effects .

Q. What strategies optimize reaction yields for derivatives like 3,6-Bis[2-(diethylamino)ethoxy]-4,5-acridinedimethanol?

Answer:

- Catalyst optimization : Replace sulfuric acid with milder acids (e.g., p-toluenesulfonic acid) to reduce degradation during formaldehyde-mediated hydroxymethylation .

- Solvent selection : Polar aprotic solvents (DMSO or DMF) improve solubility of intermediates, achieving >80% yield in hydroxymethylation steps .

- Temperature control : Maintain reactions at 50–60°C to balance kinetics and side-product formation .

Methodological Recommendations

- Purity assessment : Use HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water gradient) to verify >98% purity .

- Toxicity screening : Employ zebrafish embryo models to evaluate ocular toxicity thresholds (LC₅₀) .

- Data reproducibility : Document reaction parameters (pH, solvent purity, humidity) in detail, as slight variations significantly impact diethylaminoethoxy substitution efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.